Monotropein

Catalog No.
S536023
CAS No.
5945-50-6
M.F
C16H22O11
M. Wt
390.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monotropein

CAS Number

5945-50-6

Product Name

Monotropein

IUPAC Name

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

InChI

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23)

InChI Key

HPWWQPXTUDMRBI-UHFFFAOYSA-N

SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O

Solubility

Soluble in DMSO

Synonyms

Monotropein, NSC 291303, NSC 88926

Canonical SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O

Isomeric SMILES

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(CO)O

Description

The exact mass of the compound Monotropein is 390.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of iridoid monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Monotropein is a natural iridoid glycoside primarily found in the roots of Morinda officinalis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse pharmacological effects, including anti-inflammatory, antioxidative, and anti-osteoporotic activities. The chemical structure of monotropein features a glycosidic bond that contributes to its bioactivity and solubility in biological systems. Its molecular formula is C15H20O9C_{15}H_{20}O_{9}, and it exhibits significant therapeutic potential in various medical conditions by modulating critical biological pathways.

  • Studies suggest monotropein's anti-inflammatory effect is mediated through the suppression of inflammatory mediators [, ].
  • It may downregulate the production of pro-inflammatory molecules and reactive oxygen species (ROS) in cells [, ].
  • More research is needed to fully elucidate the mechanism at a molecular level [].
  • There is currently limited information on the safety profile of monotropein.
  • As with any natural product, further studies are required to assess its potential toxicity and interactions with other substances [].
That contribute to its bioactivity. Notably, it can interact with various enzymes and signaling pathways:

  • Hydrolysis: Monotropein can be hydrolyzed to release glucose units, which may enhance its bioavailability and therapeutic effects.
  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species. This property is linked to its antioxidative effects.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation: Monotropein inhibits the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

Monotropein exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages, thus mitigating inflammatory responses .
  • Antioxidative Activity: Monotropein protects cells from oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
  • Neuroprotective Effects: Studies indicate that monotropein may have protective effects on neuronal cells, potentially offering benefits in neurodegenerative diseases .
  • Chondroprotective Effects: It has been demonstrated to alleviate osteoarthritis progression by preventing chondrocyte apoptosis through the modulation of NF-κB signaling pathways .

The biosynthesis of monotropein involves a complex series of enzymatic reactions:

  • Isoprenoid Pathway Initiation: The synthesis begins with the formation of isopentenyl diphosphate and dimethylallyl diphosphate from mevalonic acid or methylerythritol phosphate.
  • Geranyl Diphosphate Formation: These intermediates condense to form geranyl diphosphate, a precursor for various terpenoids.
  • Iridoid Formation: Geranyl diphosphate undergoes cyclization and oxidation to form iridoids, including monotropein.
  • Glycosylation: The final step involves glycosylation where glucose units are added to form the glycoside structure characteristic of monotropein .

Monotropein has several applications in medicine and pharmacology:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidative properties, monotropein is being explored as a potential therapeutic agent for chronic inflammatory diseases and conditions like osteoarthritis.
  • Nutraceuticals: It is utilized in dietary supplements aimed at promoting joint health and reducing inflammation.
  • Cosmetic Industry: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging .

Research on monotropein has highlighted its interactions with various biological systems:

  • Cell Signaling Pathways: Monotropein modulates key signaling pathways such as NF-κB, mitogen-activated protein kinase, and mammalian target of rapamycin/autophagy pathways, which are crucial for cellular responses to stress and inflammation .
  • Inflammatory Mediators: Studies indicate that monotropein significantly reduces levels of pro-inflammatory mediators in cell models, suggesting its potential for therapeutic use in inflammatory diseases .

Monotropein shares structural similarities with several other iridoid glycosides. Here are some comparable compounds:

CompoundSourceKey ActivitiesUnique Features
Deacetylasperulosidic AcidMorinda officinalisAnti-inflammatory, anti-cancerPrecursor in the biosynthesis of monotropein
LoganinCornus officinalisAntioxidative, anti-inflammatoryExhibits neuroprotective effects
HarpagosideHarpagophytum procumbensAnti-inflammatory, analgesicKnown for pain relief properties
CatalpolRehmannia glutinosaNeuroprotective, hepatoprotectiveInvolved in traditional medicine for kidney health

Monotropein's uniqueness lies in its specific modulation of the NF-κB pathway and its potent effects on chondrocytes, making it particularly valuable in treating conditions like osteoarthritis compared to other iridoids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

390.11621151 g/mol

Monoisotopic Mass

390.11621151 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Y61M84O2T

Other CAS

5945-50-6

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1. Wang, C., Mao, C., Lou, Y., et al. Monotropein promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells to accelerate wound healing. J. Cell. Mol. Med. 22(3), 1583-1600 (2018).
2. Wang, F., Wu, L., Li, L., et al. Monotropein exerts protective effects against IL-1β-induced apoptosis and catabolic responses on osteoarthritis chondrocytes. Int. Immunopharmacol. 23(2), 575-580 (2014).
3. Shin, J.-S., Yun, K.-J., Chung, K.-S., et al. Monotropein isolated from the roots of Morinda officinalis ameliorates proinflammatory mediators in RAW 264.7 macrophages and dextran sulfate sodium (DSS)-induced colitis via NF-κB inactivation. Food Chem. Toxicol. 53, 263-271 (2013).
4. Zhang, Z., Zhang, Q., Yang, H., et al. Monotropein isolated from the roots of Morinda officinalis increases osteoblastic bone formation and prevents bone loss in ovariectomized mice. Fitoterapia 110, 166-172 (2016).
5. Choi, J., Lee, K.-T., Choi, M.-Y., et al. Antinociceptive anti-inflammatory effect of Monotropein isolated from the root of Morinda officinalis. Biol. Pharm. Bull. 28(10), 1915-1918 (2005).

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